1,4-DICHLOROOCTAFLUOROBUTANE
Overview
Description
1,4-DICHLOROOCTAFLUOROBUTANE is an organic compound with the molecular formula C4Cl2F8. It is a halogenated hydrocarbon, characterized by the presence of both chlorine and fluorine atoms. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.
Mechanism of Action
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Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-DICHLOROOCTAFLUOROBUTANE can be synthesized through the halogenation of butane derivatives. One common method involves the reaction of 1,4-dichlorobutane with elemental fluorine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In industrial settings, the production of 1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane involves large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. Safety measures are crucial due to the reactive nature of the halogenating agents used.
Chemical Reactions Analysis
Types of Reactions
1,4-DICHLOROOCTAFLUOROBUTANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of fluorinated alcohols.
Reduction Reactions: The compound can be reduced to form partially fluorinated butanes.
Oxidation Reactions: Oxidation can lead to the formation of fluorinated carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Fluorinated alcohols.
Reduction: Partially fluorinated butanes.
Oxidation: Fluorinated carboxylic acids.
Scientific Research Applications
1,4-DICHLOROOCTAFLUOROBUTANE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and as a solvent for certain chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobenzene: An aryl chloride with similar halogenation but different structural properties.
1,4-Dichloro-2-butyne: Another halogenated butane derivative with different reactivity due to the presence of a triple bond.
1,4-Dichloro-1,1,2,3,4,4-hexafluoro-2-butene: A compound with a similar halogenation pattern but different spatial arrangement.
Uniqueness
1,4-DICHLOROOCTAFLUOROBUTANE is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds.
Properties
IUPAC Name |
1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F8/c5-3(11,12)1(7,8)2(9,10)4(6,13)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBGVSJBKFDYKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)F)(C(F)(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188994 | |
Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355-24-8 | |
Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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